

In-Depth Technical Guide: Mass Spectral Fragmentation of Verapamil-d7

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Compound of Interest

Compound Name: Verapamil-d7

Cat. No.: B15138418

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the mass spectral fragmentation pattern of **Verapamil-d7**, a deuterated analog of the calcium channel blocker Verapamil. This information is critical for the development of robust bioanalytical methods, particularly for pharmacokinetic and metabolic studies where **Verapamil-d7** is commonly used as an internal standard.

Introduction to Verapamil and its Deuterated Analog

Verapamil is a widely used pharmaceutical agent for the treatment of hypertension, angina, and cardiac arrhythmias. In quantitative bioanalysis, stable isotope-labeled internal standards are essential for achieving high accuracy and precision by correcting for variations during sample preparation and analysis. **Verapamil-d7**, with a molecular weight of approximately 461.6 g/mol, serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays of Verapamil.^[1]

Mass Spectral Fragmentation Pattern

Under typical positive ion electrospray ionization (ESI) conditions, Verapamil and its deuterated analog, **Verapamil-d7**, undergo characteristic fragmentation upon collision-induced dissociation (CID). The protonated molecule $[M+H]^+$ is the precursor ion for subsequent fragmentation.

Fragmentation of Unlabeled Verapamil

The mass spectrum of unlabeled Verapamil is well-characterized, exhibiting several key fragment ions. The theoretical $[M+H]^+$ ion for Verapamil is observed at an m/z of 455.2910.[2] The major product ions result from cleavages at specific bonds within the molecule's structure. The most abundant and characteristic fragment ions are consistently reported at m/z 303.2, 260.2, 165.1, and 150.1.[2][3]

Inferred Fragmentation of Verapamil-d7

Direct experimental data for the fragmentation of **Verapamil-d7** is not readily available in the public domain. However, based on the known fragmentation pathways of Verapamil and the location of the deuterium labels on the isopropyl group, a highly predictable fragmentation pattern can be inferred. The seven deuterium atoms increase the mass of the precursor ion and any fragment containing this moiety by 7 Daltons.

The protonated molecular ion of **Verapamil-d7** is expected at an m/z of approximately 462.3. The major fragmentation pathways of Verapamil do not involve the loss of the isopropyl group. Therefore, the primary fragment ions of **Verapamil-d7** are expected to show a +7 Da mass shift compared to the corresponding fragments of unlabeled Verapamil.

Quantitative Data Summary

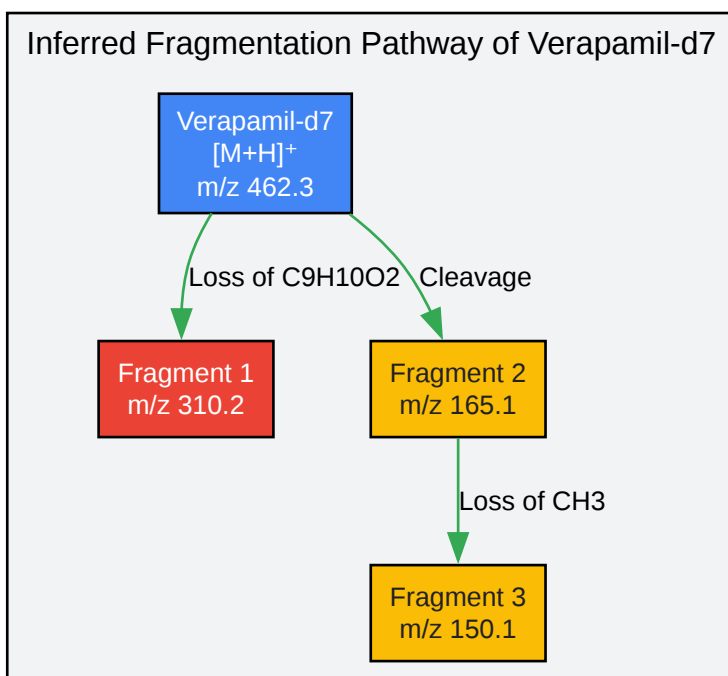
The following table summarizes the expected m/z values for the precursor and major product ions of Verapamil and the inferred values for **Verapamil-d7**.

Compound	Precursor Ion $[M+H]^+$ (m/z)	Major Product Ions (m/z)
Verapamil	455.3	303.2, 165.1, 150.1
Verapamil-d7	462.3	310.2, 165.1, 150.1

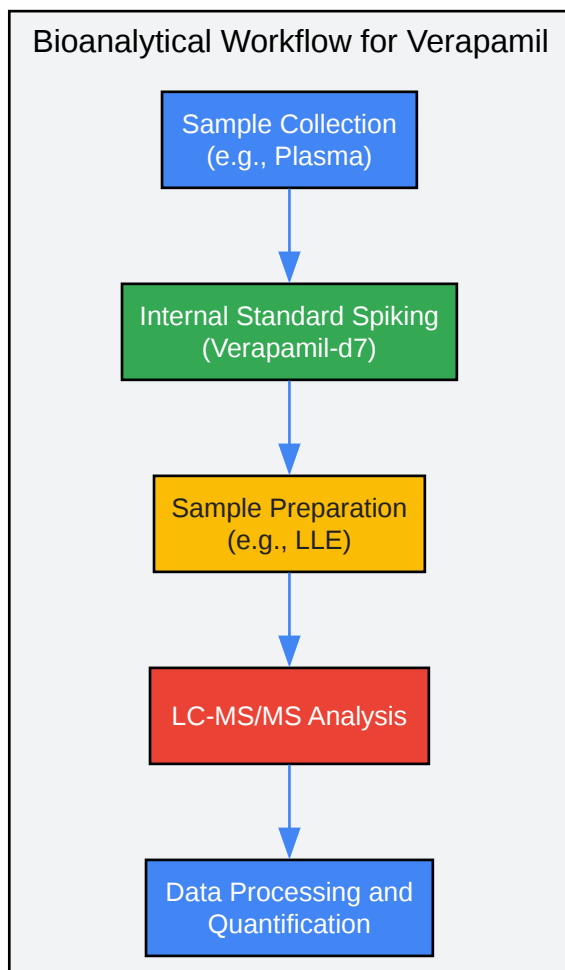
Proposed Fragmentation Pathway

The fragmentation of **Verapamil-d7** is initiated by the cleavage of the bond between the nitrile-bearing quaternary carbon and the adjacent methylene group of the propyl chain. This leads to the formation of the major fragment ion at m/z 310.2. Subsequent fragmentations of other parts of the molecule that do not contain the deuterated isopropyl group will result in fragments with the same m/z as those from unlabeled Verapamil.

Inferred Fragmentation Pathway of Verapamil-d7



Bioanalytical Workflow for Verapamil



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References

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- 3. researchgate.net [researchgate.net]
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